molecular formula C10H9NO B13947935 2-[(Prop-2-yn-1-yl)amino]benzaldehyde CAS No. 280113-69-1

2-[(Prop-2-yn-1-yl)amino]benzaldehyde

Katalognummer: B13947935
CAS-Nummer: 280113-69-1
Molekulargewicht: 159.18 g/mol
InChI-Schlüssel: OFHFQEKDCUJKBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Prop-2-yn-1-yl)amino]benzaldehyde is an organic compound with the molecular formula C10H9NO It is characterized by the presence of a benzaldehyde group substituted with a prop-2-yn-1-ylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Prop-2-yn-1-yl)amino]benzaldehyde typically involves the reaction of 2-aminobenzaldehyde with propargyl bromide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the amino group of 2-aminobenzaldehyde attacks the propargyl bromide, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Prop-2-yn-1-yl)amino]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The prop-2-yn-1-ylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: 2-[(Prop-2-yn-1-yl)amino]benzoic acid.

    Reduction: 2-[(Prop-2-yn-1-yl)amino]benzyl alcohol.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Wissenschaftliche Forschungsanwendungen

2-[(Prop-2-yn-1-yl)amino]benzaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[(Prop-2-yn-1-yl)amino]benzaldehyde involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The prop-2-yn-1-ylamino group can also participate in covalent bonding with target molecules, leading to the formation of stable complexes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-[(Prop-2-yn-1-yloxy)benzaldehyde: Similar structure but with an oxygen atom instead of an amino group.

    2-[(Prop-2-yn-1-yl)benzaldehyde: Lacks the amino group, making it less reactive in certain types of reactions.

Uniqueness

2-[(Prop-2-yn-1-yl)amino]benzaldehyde is unique due to the presence of both an aldehyde group and a prop-2-yn-1-ylamino group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in scientific research .

Eigenschaften

CAS-Nummer

280113-69-1

Molekularformel

C10H9NO

Molekulargewicht

159.18 g/mol

IUPAC-Name

2-(prop-2-ynylamino)benzaldehyde

InChI

InChI=1S/C10H9NO/c1-2-7-11-10-6-4-3-5-9(10)8-12/h1,3-6,8,11H,7H2

InChI-Schlüssel

OFHFQEKDCUJKBN-UHFFFAOYSA-N

Kanonische SMILES

C#CCNC1=CC=CC=C1C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.